molecular formula C10H8Na2O7S2 B1504957 1,5-Naphthalenedisulfonic acid, disodium salt hydrate CAS No. 207569-02-6

1,5-Naphthalenedisulfonic acid, disodium salt hydrate

Cat. No. B1504957
CAS RN: 207569-02-6
M. Wt: 350.3 g/mol
InChI Key: FZXBIEHUTPZICY-UHFFFAOYSA-L
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Description

1,5-Naphthalenedisulfonic acid, disodium salt hydrate, is a white powder that is hygroscopic and exists in the form of hydrates . It is mainly used as a dye intermediate . The liposomal entrapment of 1,5-naphthalenedisulfonic acid disodium salt in phospholipid vesicles has been studied .


Synthesis Analysis

The disodium salt of naphthalene-1,5-disulfonic acid gives 1-hydroxynaphthalene-5-sulfonic acid or 1,5-dihydroxynaphthalene by fusion processes . Doubly substituted aromatic dianions of 1,5-naphthalenedisulfonic acid disodium salt have been investigated by collision-induced dissociation, along with infrared multiple photon dissociation/detachment techniques .


Molecular Structure Analysis

The molecular formula of this compound is C10H6(SO3Na)2.xH2O . The SMILES string representation is [Na+].[Na+].[O-]S(=O)(=O)c1cccc2c(cccc12)S([O-])(=O)=O .


Chemical Reactions Analysis

Fusion of Armstrong’s acid in NaOH gives the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to give the diol . The intermediate in this hydrolysis, 1-hydroxynaphthalene-5-sulfonic acid, is also useful . Nitration gives nitrodisulfonic acids, which are precursors to amino derivatives .


Physical And Chemical Properties Analysis

This compound is a white powder that is hygroscopic . It exists in the form of hydrates . The molecular weight is 332.26 (anhydrous basis) .

Scientific Research Applications

Synthesis Applications

1,5-Naphthalenedisulfonic acid, disodium salt hydrate, plays a crucial role in the synthesis of various compounds. It is used as a raw material in the synthesis of 1-naphthol-5-sulfonic acid, a process that involves sulphonation of naphthalene and subsequent hydrolysis (Wen, 2001). This method demonstrates its utility in chemical transformations, highlighting its importance in organic synthesis.

Sensor Calibration

The compound is instrumental in the calibration of polyaromatic hydrocarbons sensors used in seawater. It offers advantages like higher solubility in seawater, better stability under detection wavelengths, and lower toxicity compared to standard substances (Zhang et al., 2021). This application showcases its practical use in environmental monitoring and analysis.

Gravimetric Determination

This compound, serves as a reagent for the gravimetric determination of zirconium. It forms a precipitate that can be weighed directly, offering a reliable method for quantifying zirconium in various samples (Popa et al., 1966).

Complex Formation

The compound is used in preparing azo compounds and Schiff base ligands, which are further used to synthesize various metal complexes. These complexes are characterized for potential applications in different fields, including magnetic and spectroscopic studies (Tunçel & Serin, 2006).

Mass Spectrometry

In the field of mass spectrometry, this compound, is analyzed using electrohydrodynamic ionization. The negative ion mass spectra obtained provide valuable insights for the analysis of sulfonates, showcasing its relevance in advanced analytical techniques (Lai & Evans, 1978).

Oxidation Studies

The oxidation mechanism of this compound, in subcritical water is studied to understand its behavior under various conditions. This research contributes to our understanding of its chemical properties and potential applications in wastewater treatment (Imbierowicz, 2017).

Safety and Hazards

The safety information indicates that it is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including a dust mask type N95 (US), eyeshields, and gloves . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It has been studied for its interaction with phospholipid vesicles .

Mode of Action

It has been observed that this compound can be entrapped in phospholipid vesicles . This suggests that it may interact with biological membranes, potentially influencing their properties or function.

Biochemical Analysis

Biochemical Properties

1,5-Naphthalenedisulfonic acid, disodium salt hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its entrapment in phospholipid vesicles, which indicates its potential interactions with lipid membranes . Additionally, the compound has been investigated using collision-induced dissociation and infrared multiple photon dissociation/detachment techniques, highlighting its interactions at the molecular level .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell membranes and potentially altering cell signaling pathways. The compound’s impact on gene expression and cellular metabolism is also of interest, as it may modulate the activity of specific genes and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to interact with lipid membranes and other cellular components suggests that it can influence various biochemical pathways and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can impact the compound’s long-term effects on cellular function. Studies have shown that the compound can be stably entrapped in liposomal vesicles, indicating its potential for sustained release and prolonged activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. Understanding these interactions can help optimize its use in research and therapeutic settings .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its activity and effectiveness in various biochemical processes .

properties

IUPAC Name

disodium;naphthalene-1,5-disulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2.2Na.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;/h1-6H,(H,11,12,13)(H,14,15,16);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXBIEHUTPZICY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044315
Record name 1,5-Naphthalenedisulfonic acid, disodium salt hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207569-02-6
Record name 1,5-Naphthalenedisulfonic acid, disodium salt hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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